
Desmethyl Tiagabine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl Tiagabine Hydrochloride is a compound derived from Tiagabine, a medication primarily used to treat epilepsy. It is formed when Tiagabine undergoes metabolism in the body. This compound has shown potential in various fields, including life sciences and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Tiagabine Hydrochloride involves the N-alkylation of a dithiophene intermediate. The process typically includes the use of organic solvents and mild reaction conditions, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route, with an emphasis on removing residual organic solvents to meet pharmaceutical standards. The process is designed to be cost-effective and scalable .
化学反応の分析
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学的研究の応用
Epilepsy Management
Desmethyl Tiagabine Hydrochloride has been investigated for its efficacy in treating epilepsy, particularly partial seizures. The parent compound, Tiagabine, is already approved for use as an adjunctive therapy in adults and children aged 12 years and older with partial seizures. Clinical studies have shown that Tiagabine can reduce seizure frequency by at least 50% in a significant percentage of patients .
Table 1: Efficacy of Tiagabine in Clinical Trials
Study Reference | Patient Population | Dosage (mg/day) | Seizure Reduction (%) | Duration (weeks) |
---|---|---|---|---|
Rowan et al. (1994) | Adults with partial seizures | 16-56 | Significant vs placebo | 12 |
Jedrzejczak (2005) | Mixed population | 30-50 | 71.4% achieved >50% reduction | 16 |
Chahem & Bauer (2007) | Patients with refractory seizures | 10-60 | 13.2% achieved >50% reduction | 12 |
Off-label Uses
Beyond epilepsy, this compound may have potential off-label applications in treating mood disorders and migraine headaches. Although these uses are not formally approved, anecdotal evidence and preliminary studies suggest that GABAergic agents might benefit patients with bipolar disorder and other mood-related conditions .
Safety Profile
The safety profile of this compound appears to mirror that of its parent compound, with common side effects including dizziness, somnolence, and fatigue. Notably, it does not seem to adversely affect cognitive function or increase the risk of fractures . However, caution is advised when prescribing this compound due to the potential risk of seizures in patients without epilepsy when used off-label .
Bipolar Disorder
A clinical case study explored the use of Tiagabine in treatment-refractory bipolar disorder patients. The results indicated limited efficacy, with most patients showing no significant change in their condition after treatment . This highlights the need for further research into the effectiveness of this compound in psychiatric applications.
Pediatric Use
Tiagabine has been utilized off-label for treating infantile spasms (West syndrome) in children, although it is not FDA-approved for this indication . Clinical observations suggest that careful dosing based on weight can lead to positive outcomes.
作用機序
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting acetyltransferases, enzymes involved in various biological processes. This inhibition can enhance the effectiveness of certain medications by preventing their metabolism. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, similar to Tiagabine, which increases the availability of GABA in the central nervous system .
類似化合物との比較
Tiagabine: The parent compound, used to treat epilepsy.
Tiagabine Hydrochloride: Another derivative with similar applications.
Tiagabine Alcohol Analog:
Uniqueness: Desmethyl Tiagabine Hydrochloride is unique due to its specific inhibition of acetyltransferases and its potential to enhance biomass production. Its ability to interact with GABA receptors also sets it apart from other similar compounds .
特性
CAS番号 |
148407-68-2 |
---|---|
分子式 |
C₁₉H₂₄ClNO₂S₂ |
分子量 |
397.98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。